Tetraphenylsilane

Description

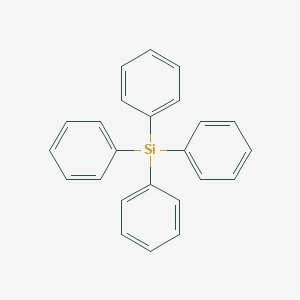

Structure

3D Structure

Properties

IUPAC Name |

tetraphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAVCPKULITDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061430 | |

| Record name | Tetraphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048-08-4 | |

| Record name | 1,1′,1′′,1′′′-Silanetetrayltetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-silanetetrayltetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYLSILICON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XSD5J49CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetraphenylsilane and its derivatives

An In-depth Technical Guide to the Synthesis of Tetraphenylsilane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for preparing this compound and its functionalized derivatives. It is intended to serve as a technical guide for researchers and professionals in the fields of organic synthesis, materials science, and drug development, offering detailed experimental protocols and comparative data to facilitate the design and execution of synthetic strategies.

Introduction to this compound

This compound (TPS) is a tetrahedral molecule with a central silicon atom bonded to four phenyl groups. Its unique three-dimensional and non-planar structure imparts valuable properties, such as high thermal stability and the ability to form amorphous films, making it an excellent core for various functional materials.[1][2][3] Derivatives of this compound are extensively investigated for applications in organic optoelectronics, as molecular glass resists for advanced lithography, and as versatile building blocks for the construction of complex supramolecular architectures.[1][2][3][4] The facile modification of the peripheral phenyl rings allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its chemical and physical properties.[1][2][3]

Synthetic Routes to this compound and its Precursors

The synthesis of this compound and its key intermediates, such as tetrahalophenylsilanes, can be achieved through several established methods. The choice of method often depends on the desired scale, available starting materials, and the target functionality.

Grignard Reaction

The Grignard reaction is a classic and widely used method for forming silicon-carbon bonds.[5] It typically involves the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with a phenylmagnesium halide Grignard reagent.[5][6] The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[6][7][8]

A logical workflow for the Grignard-based synthesis of this compound is illustrated below.

Caption: Grignard reaction workflow for this compound synthesis.

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction provides an alternative route for the formation of aryl-silicon bonds. This reaction involves the coupling of an aryl halide and an alkyl or silicon halide in the presence of sodium metal.[9][10][11][12] For the synthesis of this compound, this would typically involve reacting an aryl halide with a silicon halide and sodium metal in a suitable solvent.[9][12]

Direct Synthesis (Müller-Rochow Process)

The direct synthesis, or Müller-Rochow process, is a large-scale industrial method for producing organosilicon compounds.[13][14][15][16] This process typically involves the reaction of elemental silicon with an organic halide at high temperatures in the presence of a copper catalyst.[13][16] While primarily used for methylchlorosilanes, variations of this process can be adapted for the synthesis of phenyl-substituted silanes.[13][16]

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. This is typically achieved by synthesizing tetra(halophenyl)silane intermediates, which can then be further modified.

Synthesis of Tetra(halophenyl)silanes

Tetrakis(4-bromophenyl)silane and tetrakis(4-iodophenyl)silane are key precursors for a variety of functionalized derivatives.[4][17] These compounds can be synthesized via lithiation of a dihalobenzene followed by reaction with a silicon source.[4][17]

A general workflow for the synthesis of functionalized this compound derivatives from a tetra(halophenyl)silane precursor is depicted below.

Caption: Synthetic workflow for functionalized this compound derivatives.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of key this compound derivatives, along with tabulated quantitative data.

Experimental Protocol: [17] A solution of 1,4-diiodobenzene (13.2 g, 40.0 mmol) in THF (250 mL) is stirred at -78°C under a dry nitrogen atmosphere. A solution of butyllithium (16 mL, 2.5 M in hexane, 40 mmol) is added dropwise. The resulting mixture is kept at -78°C for 20 minutes, and then SiCl₄ (1.15 mL, 10.0 mmol) is added dropwise. The mixture is stirred at -78°C for 30 minutes and then at 25°C for 1 hour. Subsequently, 1 M aqueous HCl (100 mL) is added, and the phases are separated. The organic phase is washed with saturated aqueous Na₂S₂O₃ (100 mL), water (100 mL), and brine (100 mL), and then dried over MgSO₄ and filtered to yield the product.

Experimental Protocol: [17] A solution of tetrakis(4-bromophenyl)silane (2.6 g, 4.0 mmol) in THF (250 mL) is stirred at -78°C under a dry nitrogen atmosphere and treated dropwise with a solution of butyllithium (8.0 mL, 2.5 M in hexane, 20 mmol). The resulting mixture is kept at -78°C for 30 minutes, and then CO₂ is bubbled through it. The mixture is stirred at -78°C for 3 hours and is then acidified with 1 M aqueous HCl (125 mL). The organic phase is separated, washed with H₂O (100 mL) and brine (100 mL), dried over MgSO₄, and filtered to afford the product.

Experimental Protocol: [17] A solution of tetrakis(4-bromophenyl)silane (652 mg, 1.00 mmol) in THF (60 mL) is stirred at -78°C under a dry nitrogen atmosphere and treated dropwise with a solution of butyllithium (3.20 mL, 2.5 M in hexane, 8.00 mmol). The resulting mixture is kept at -78°C for 30 minutes, and then B(OCH₃)₃ (1.80 mL, 16.1 mmol) is added dropwise. The mixture is stirred overnight while the temperature is allowed to rise to 25°C. To the solution, 3 M aqueous NaOH (3 mL) is added, followed by 30% aqueous H₂O₂ (2 mL), and then the mixture is heated at reflux for 1 hour to yield the product.

Experimental Protocol for TPSi-Boc₁₀₀%: [1][18] To a solution of TPSi-8OH (a polyhydroxylated this compound derivative, 2.36 g, 3.07 mmol) and 4-dimethylaminopyridine (DMAP, 0.075 g, 0.6 mmol) in THF (40 mL), di-tert-butyl dicarbonate (Boc₂O, 5.36 g, 24.6 mmol) is added slowly using a dropping funnel.[1][18] This mixture is stirred at room temperature for 3 hours. The resulting solution is poured into dichloromethane and washed with a dilute hydrochloric acid aqueous solution (pH = 5) and water. The organic layer is dried over MgSO₄ and concentrated by a rotary evaporator to yield the product.[1][18]

Table 1: Quantitative Data for the Synthesis of a t-Boc Protected this compound Derivative (TPSi-Boc₁₀₀%) [1]

| Property | Value |

| Yield | 88% |

| FTIR (KBr, cm⁻¹) | 2984 (ν C–H aromatic), 1770 (ν C=O ester), 1509 (ν C=C aromatic), 1294 and 1261 (ν C–O–C ether) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.04 (s, 2H, Ar-H), 7.84 (s, 4H, Ar-H), 7.77 (s, 4H, Ar-H), 7.66 (s, 4H, Ar-H), 7.61 (d, J = 8.5, 4H, Ar-H), 7.50 (s, 6H, Ar-H), 7.40 (d, J = 8.4, 4H, Ar-H), 1.47 (d, J = 5.7, 72H, -OC(CH₃)₃) |

| HRMS (ESI) m/z | [M + Na + K]²⁺ calcd for C₈₈H₁₀₀NaKO₂₄Si²⁺ 815.2949, found 815.2949 |

Applications in Drug Development and Materials Science

While direct applications of this compound in drug molecules are not as prevalent as scaffolds like tetrazole or tetralin, its derivatives hold significant promise in drug delivery and diagnostics.[19][20][21][22][23] The tetrahedral and rigid nature of the core can be exploited to create well-defined nanostructures for targeted drug delivery.[23] Furthermore, the functional handles on the phenyl rings allow for the attachment of bioactive molecules, imaging agents, or solubilizing groups.

In materials science, this compound derivatives are at the forefront of research in organic electronics and photolithography.[1][2][3][24] Their excellent thermal stability, amorphous film-forming properties, and tunable electronic characteristics make them ideal candidates for host materials in organic light-emitting diodes (OLEDs) and as molecular glass resists for high-resolution patterning in the semiconductor industry.[1][2][3][18]

Conclusion

The synthesis of this compound and its derivatives is a well-established field with a diverse array of synthetic methodologies. The ability to functionalize the this compound core through versatile intermediates like tetra(halophenyl)silanes opens up a vast chemical space for the development of novel materials with tailored properties. This guide provides a foundational understanding of the key synthetic routes and experimental procedures, aiming to empower researchers to explore the full potential of this remarkable molecular scaffold in their respective fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Molecular Glass Resists Based on this compound Derivatives: Effect of Protecting Ratios on Advanced Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 23. The Application of Tetrahedral Framework Nucleic Acids as a Drug Carrier in Biomedicine Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Tetraphenylsilane

Introduction

Tetraphenylsilane (Si(C₆H₅)₄) is a tetraorganosilane featuring a central silicon atom tetrahedrally bonded to four phenyl groups. Its rigid, well-defined three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Understanding its solid-state structure is critical for designing new materials and for controlling crystallization processes.

Polymorphism, the ability of a solid material to exist in more than one crystal form, has significant implications for the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. This guide provides a comprehensive overview of the known crystal structure of this compound. Based on an extensive review of the current scientific literature, this compound has been characterized in a single, stable crystalline form. To date, no polymorphs have been experimentally isolated or reported.

This document details the crystallographic data, experimental protocols for structure determination, and logical workflows pertinent to the analysis of this compound.

Crystal Structure and Quantitative Data

This compound crystallizes in a tetragonal system, which is isomorphous with the tetraphenyl derivatives of other Group 14 elements such as carbon, germanium, and tin.[1] The molecule in the crystal possesses exact S₄ (4-bar) symmetry.[2]

The comprehensive crystallographic data for this compound is summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | P-42₁c (No. 114) | [1][2] |

| Unit Cell Dimensions | a = 11.466 (7) Å | [1] |

| c = 7.083 (2) Å | [1] | |

| Unit Cell Volume (V) | 931.2 ų | [1] |

| Molecules per Unit Cell (Z) | 2 | [1][2] |

| Calculated Density (Dx) | 1.20 g/cm³ (recalculated) | [1] |

| Measured Density (Dm) | 1.188 g/cm³ (by flotation) | [1] |

| Molecular Symmetry | S₄ (4) | [1][2] |

| Data Collection Temp. | Not explicitly stated (assumed Room Temp.) | [1] |

Table 2: Key Intramolecular Geometric Parameters

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Si-C Bond Length | 1.863 (7) Å | [1] |

| Mean C-C Bond Length | 1.389 Å | [1] |

| Mean C-Si-C Angle | 109.5° | [1] |

Experimental Protocols

The data presented in this guide is derived from established experimental procedures reported in peer-reviewed literature. The key methodologies are detailed below.

Synthesis and Crystallization

While specific synthesis reactions are not detailed in the crystallographic reports, this compound is typically synthesized via the Grignard reaction between silicon tetrachloride (SiCl₄) and phenylmagnesium bromide (PhMgBr).

For structural analysis, single crystals are required. The reported method involves:

-

Crystallization: Colorless, needle-like crystals elongated along the c-axis are grown from solution.[1] While the specific solvent system is not mentioned in the primary crystallographic reports, slow evaporation of a suitable organic solvent such as toluene or a hexane/dichloromethane mixture is a common technique for obtaining high-quality crystals of organosilicon compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction.

-

Data Collection:

-

Instrument: Stoe two-circle diffractometer.[1]

-

Radiation: Copper K-alpha (CuKα) radiation (λ = 1.5418 Å).[1]

-

Technique: The ω-scan method was used to collect intensity data for hk0 to hk6 layers.[1]

-

Detection: A scintillation counter equipped with a Ni filter and pulse-height discrimination was employed.[1]

-

Data Handling: Reflections with an intensity less than 1.5 times the standard deviation (I < 1.5σ) were considered unobserved.[1]

-

-

Structure Solution and Refinement:

-

Initial Model: The structure was assumed to be isomorphous with that of tetraphenylstannane (Ph₄Sn), and the atomic coordinates of Ph₄Sn were used as a starting model.[1]

-

Refinement Method: The structure was refined using least-squares methods. An absolute scale factor and an overall temperature factor were first determined using Wilson's method.[1]

-

Refinement Cycles:

-

Initial cycles with isotropic thermal parameters, followed by anisotropic thermal parameters for carbon atoms, were performed.[1]

-

Hydrogen atoms were then placed in geometrically calculated positions.[1]

-

Further refinement cycles in anisotropic mode for non-hydrogen atoms were carried out. The silicon atom's thermal parameter was kept isotropic.[1]

-

-

Final Agreement: The final refinement converged to an R-factor of 0.071 for 408 observed reflections.[1] No absorption correction was applied.[1]

-

Visualizations: Workflows and Structures

Diagrams generated using DOT language provide clear visual representations of molecular structures and experimental processes.

Caption: Molecular geometry of this compound.

Caption: Experimental workflow for this compound.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of Tetraphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylsilane (TPS) is a fascinating organosilicon compound characterized by a central silicon atom tetrahedrally bonded to four phenyl rings. Its unique non-planar molecular structure imparts it with a range of desirable electronic and photophysical properties, including a wide bandgap and high thermal stability. These characteristics have positioned TPS and its derivatives as promising materials in the field of organic electronics, particularly as host materials in Organic Light Emitting Diodes (OLEDs). The silicon core effectively isolates the phenyl chromophores, influencing the electronic communication between them and leading to distinct photophysical behavior compared to its planar organic counterparts. While its primary applications are in materials science, the photostability and tunable electronic properties of the this compound core make it a scaffold of interest for the development of novel probes and materials in biomedical research.

This technical guide provides a comprehensive overview of the electronic and photophysical properties of this compound, detailing its synthesis, characterization, and theoretical underpinnings. It is intended to be a valuable resource for researchers and professionals working in materials science, organic chemistry, and drug development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a phenyl Grignard reagent with silicon tetrachloride.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a white precipitate of magnesium salts will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid to the reaction mixture with vigorous stirring to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield white crystalline this compound.

-

Characterization:

-

The purity and identity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The 29Si NMR spectrum of this compound shows a characteristic single peak at approximately -14.4 ppm[1].

-

Melting point determination and mass spectrometry can further confirm the identity of the product.

Electronic Properties

The electronic properties of this compound are largely dictated by the σ- and π-interactions within the molecule. The central silicon atom, being less electronegative than carbon, influences the energy levels of the molecular orbitals. The tetrahedral arrangement of the phenyl rings prevents extensive π-conjugation between them, leading to a wide HOMO-LUMO gap.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For this compound, these orbitals are primarily located on the phenyl rings. The HOMO-LUMO energy gap is a key parameter that influences the absorption and emission characteristics.

Theoretical Calculation of HOMO-LUMO Energies: Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The HOMO and LUMO energy levels of this compound and related compounds can be calculated using DFT methods, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)).

Table 1: Theoretical Electronic Properties of Representative Aromatic Silanes

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylsilane | DFT/B3LYP/6-31G(d) | -6.58 | -0.54 | 6.04 |

| Diphenylsilane | DFT/B3LYP/6-31G(d) | -6.32 | -0.78 | 5.54 |

| Triphenylsilane | DFT/B3LYP/6-31G(d) | -6.19 | -0.89 | 5.30 |

| This compound | DFT/B3LYP/6-31G(d) | -6.15 | -0.95 | 5.20 |

Note: The values in this table are illustrative and based on typical DFT calculations for this class of compounds. Actual values may vary depending on the specific computational method and basis set used.

Photophysical Properties

The photophysical properties of this compound are a direct consequence of its electronic structure. The absorption of a photon promotes an electron from the HOMO to the LUMO, leading to an excited state. The de-excitation of this state can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions in a molecule. The absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the phenyl rings. Due to the electronic isolation of the phenyl groups, the spectrum is anticipated to resemble that of a substituted benzene.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., tetrahydrofuran (THF), cyclohexane).

-

Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Record the absorption spectra of the sample solutions against the solvent blank over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Table 2: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| This compound | THF | ~260-270 (expected) | Data not readily available |

| Tetraphenyltin | Cyclohexane | 263, 269, 276 | 1,260; 1,000; 630 |

| Tetraphenylgermane | Cyclohexane | 263, 269, 275 | 1,260; 1,000; 630 |

| Tetraphenylmethane | Cyclohexane | 263, 269, 276 | 1,260; 1,000; 630 |

Note: Specific experimental UV-Vis absorption data for the parent this compound is not widely reported. The expected λmax is based on the absorption of monosubstituted benzenes. Data for related tetra-aryl compounds are provided for comparison.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule. Upon excitation, this compound can exhibit fluorescence, which is the emission of light from the singlet excited state. The non-planar structure of TPS can restrict intramolecular rotations in the solid state, which often leads to enhanced emission compared to in solution, a phenomenon known as aggregation-induced emission (AIE) in some related systems. The fluorescence emission of this compound has been reported to be in the ultraviolet region, around 310-320 nm[2].

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

For solution-state measurements, prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) in a suitable solvent.

-

For solid-state measurements, a crystalline powder or a thin film of the material can be used.

-

-

Measurement:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength (λex) from the absorption spectrum or by recording an excitation spectrum.

-

Record the emission spectrum by scanning the emission monochromator while exciting the sample at a fixed λex.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The integrated area under the emission curve is proportional to the fluorescence intensity.

-

Table 3: Photoluminescence Data for this compound and Related Compounds

| Compound | State | λex (nm) | λem (nm) | Quantum Yield (ΦF) |

| This compound | Solid | ~270 | ~310-320[2] | Data not readily available |

| 1,1-dimethyl-2,3,4,5-tetraphenylsilole | Film | - | 490 | 0.85[3] |

| 1-methyl-1,2,3,4,5-pentaphenylsilole | Film | - | 505 | 0.78[3] |

| 1,1,2,3,4,5-hexaphenylsilole | Film | - | 510 | 0.75[3] |

Note: Specific experimental fluorescence quantum yield data for the parent this compound is not widely reported. Data for highly luminescent tetraphenylsilole derivatives are provided for context.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement (Solution)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Record the absorption spectra and the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Φstd is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Excited-State Lifetime

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function to extract the excited-state lifetime(s).

-

Table 4: Excited-State Lifetime Data for Related Compounds

| Compound | Solvent/State | Lifetime (τ) (ns) |

| This compound | - | Data not readily available |

| Triphenyl-p-biphenylyl silane | - | Phosphorescence lifetime of 2.5 s[2] |

| Diphenyl-di-p-biphenylyl silane | - | Phosphorescence lifetime of 2.0 s[2] |

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound, as well as the logical relationship between its structure and photophysical properties.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Caption: Experimental and theoretical workflow for characterizing this compound.

Caption: Relationship between structure and properties of this compound.

Conclusion

This compound stands as a molecule with significant potential in materials science due to its robust structure and favorable electronic properties. This guide has provided a detailed overview of its synthesis, electronic structure, and photophysical characteristics, along with standardized protocols for its characterization. While specific quantitative photophysical data for the parent this compound molecule is not extensively documented, the provided information on related compounds and established experimental methodologies offers a solid foundation for researchers to build upon. The continued exploration of this compound and its derivatives is expected to yield novel materials with tailored properties for advanced applications in organic electronics and beyond. The workflows and property relationships visualized herein serve as a conceptual framework for understanding and further investigating this intriguing class of organosilicon compounds.

References

Tetraphenylsilane as a tetrahedral building block in supramolecular chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of supramolecular chemistry, the quest for precisely defined three-dimensional architectures has led to the exploration of a variety of molecular building blocks. Among these, tetraphenylsilane (TPS) and its derivatives have emerged as preeminent tetrahedral scaffolds. The rigid, three-dimensional geometry of the sp³-hybridized silicon core, coupled with the synthetic versatility of its four phenyl arms, makes this compound an ideal component for the rational design and construction of complex supramolecular assemblies, including metal-organic frameworks (MOFs), coordination cages, and porous organic polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a tetrahedral building block in supramolecular chemistry, with a focus on quantitative data, experimental methodologies, and the visualization of key structural and relational concepts.

Core Properties of this compound Building Blocks

The utility of this compound in supramolecular construction stems from its well-defined structural parameters. These parameters provide a predictable foundation for the geometry of the resulting assemblies.

| Property | Value | Reference Compound |

| Si-C Bond Length | 1.863(7) Å | This compound |

| C-Si-C Bond Angle | 109.5° | This compound |

| Phenyl Ring Dihedral Angle | ~50° to the 001 plane | This compound |

Synthesis of Key this compound-Based Building Blocks

The functionalization of the phenyl rings of this compound is crucial for its use in constructing supramolecular architectures. The introduction of coordinating groups such as carboxylates, bromides (for subsequent cross-coupling), or nitrogen-containing heterocycles allows for the connection of these tetrahedral nodes into extended networks or discrete cages.

Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)silane

A foundational precursor for a wide array of functionalized this compound linkers is tetrakis(4-bromophenyl)silane. A common synthetic route involves the reaction of a Grignard or organolithium reagent with silicon tetrachloride.

Materials:

-

1,4-dibromobenzene

-

n-Butyllithium (n-BuLi)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

A solution of 1,4-dibromobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for 1-2 hours at -78 °C to form the aryllithium reagent.

-

Silicon tetrachloride is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) to yield tetrakis(4-bromophenyl)silane as a white solid.

Experimental Protocol: Synthesis of Tetrakis(4-carboxyphenyl)silane (H₄TCPSi)

Tetrakis(4-carboxyphenyl)silane is a widely used linker for the synthesis of MOFs. It can be prepared from tetrakis(4-bromophenyl)silane via a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Materials:

-

Tetrakis(4-bromophenyl)silane

-

tert-Butyllithium (t-BuLi)

-

Anhydrous diethyl ether or THF

-

Dry carbon dioxide (CO₂) gas or dry ice

-

Hydrochloric acid (HCl)

Procedure:

-

Tetrakis(4-bromophenyl)silane is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere.

-

tert-Butyllithium is added dropwise, and the mixture is stirred for several hours at -78 °C.

-

The reaction mixture is then poured over an excess of crushed dry ice or bubbled with dry CO₂ gas.

-

The mixture is allowed to warm to room temperature, and the solvent is removed.

-

The residue is acidified with aqueous HCl to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to yield tetrakis(4-carboxyphenyl)silane.

Supramolecular Architectures from this compound Building Blocks

The tetrahedral geometry of this compound directs the formation of a variety of supramolecular architectures, with MOFs and coordination cages being the most prominent examples.

Metal-Organic Frameworks (MOFs)

In MOFs, the this compound core acts as a 4-connecting node, linking metal-based secondary building units (SBUs) into extended, often porous, three-dimensional networks. The choice of metal and the functional groups on the phenyl rings dictate the resulting topology and properties of the MOF.

Solvothermal Synthesis of a this compound-Based MOF (General Protocol):

A mixture of a functionalized this compound linker (e.g., H₄TCPSi), a metal salt (e.g., a nitrate or acetate salt of Zn(II), Cu(II), or Zr(IV)), and a high-boiling solvent such as dimethylformamide (DMF) or diethylformamide (DEF) is sealed in a glass vial or a Teflon-lined autoclave.[1] The mixture is heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from hours to days.[1] During this time, crystals of the MOF self-assemble. After cooling to room temperature, the crystals are collected, washed with fresh solvent to remove unreacted starting materials, and then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.[1]

Logical Relationship of MOF Synthesis

Quantitative Data for this compound-Based MOFs

| MOF Designation | Metal Ion | Linker | Thermal Stability (TGA, 5% weight loss) | BET Surface Area (m²/g) |

| Zr-TCPSi MOF | Zr(IV) | Tetrakis(4-carboxyphenyl)silane | ~200 °C | 1402 |

| JUC-Z3 | Ni(0) catalyzed | Tri(4-bromophenyl)silanol | 467 °C | 739[2] |

Coordination Cages

When this compound-based ligands are combined with metal ions that have a defined coordination geometry, discrete, cage-like structures can be formed. These cages possess an internal cavity that can encapsulate guest molecules, making them interesting for applications in sensing, catalysis, and drug delivery.

Self-Assembly of a this compound-Based Coordination Cage (Conceptual Workflow): The self-assembly process is driven by the formation of coordination bonds between the donor sites on the this compound-derived ligands and the metal centers. The stoichiometry of the reactants and the coordination preferences of the metal ion dictate the final cage architecture.

// Nodes for the tetrahedral core center [label="", shape=point, style=invis]; Si [label="Si", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Phenyl groups P1 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,1.5!"]; P2 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,1.5!"]; P3 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"]; P4 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-1.5!"];

// Metal corners of the cage M1 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,3!"]; M2 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,3!"]; M3 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-3!"]; M4 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-3!"];

// Edges from Si to Phenyls Si -- P1; Si -- P2; Si -- P3; Si -- P4;

// Edges representing ligands connecting to metals P1 -- M1 [label=" Ligand Arm"]; P1 -- M2; P2 -- M2; P2 -- M4; P3 -- M1; P3 -- M3; P4 -- M3; P4 -- M4;

// Edges forming the cage M1 -- M2; M1 -- M3; M2 -- M4; M3 -- M4; }

Applications in Drug Development and Beyond

The unique properties of this compound-based supramolecular materials open up a range of potential applications, particularly in the biomedical field.

-

Drug Delivery: The porous nature of MOFs and the cavities of coordination cages can be utilized to encapsulate and deliver therapeutic agents. The ability to tune the pore size and surface chemistry of these materials allows for the controlled release of drugs.

-

Sensing: The interaction of guest molecules with the host framework can lead to changes in the host's physical properties, such as fluorescence, which can be harnessed for the development of chemical sensors.

-

Catalysis: The well-defined and accessible active sites within MOFs, which can be either the metal nodes or functionalized organic linkers, make them promising heterogeneous catalysts for a variety of organic transformations. [3]

Conclusion

This compound has proven to be an invaluable building block in the field of supramolecular chemistry. Its rigid tetrahedral geometry and synthetic tractability have enabled the construction of a diverse array of sophisticated supramolecular architectures with tailored properties. The continued exploration of new functionalized this compound derivatives and their assembly with a wider range of metal ions is expected to lead to the discovery of novel materials with enhanced performance in areas ranging from gas storage and separation to catalysis and targeted drug delivery. This guide provides a foundational understanding of the core principles and methodologies that underpin the use of this compound in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Solubility and Processing Characteristics of Tetraphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetraphenylsilane (TPS), with a focus on its solubility and processing characteristics. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in materials science, organic electronics, and advanced drug delivery systems.

Core Properties of this compound

This compound is a crystalline solid with the chemical formula Si(C₆H₅)₄. It is a highly stable and inert organosilicon compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₀Si | N/A |

| Molecular Weight | 336.51 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 236-238 °C | N/A |

| Boiling Point | 429.9 °C at 760 mmHg | N/A |

| Density | 1.078 - 1.1 g/cm³ | N/A |

| Flash Point | 193 - 200.4 °C | N/A |

| Water Solubility | Insoluble | N/A |

Solubility Characteristics

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Acetonitrile | Soluble |

| Methanol | Soluble |

| Ethanol-Water Mixtures | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Acetone | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial with a magnetic stir bar). The excess solid should be clearly visible.

-

Place the container in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature until the dissolved this compound is left as a dry solid.

-

Weigh the vial with the dried solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (HPLC or UV-Vis).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility.

-

Logical Workflow for Solubility Determination:

Caption: Workflow for experimental solubility determination.

Processing Characteristics

The processing of this compound into various forms such as thin films, fibers, or as a component in composites is crucial for its application. Its high melting point and thermal stability are key characteristics in this regard.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to understand the thermal behavior of this compound.

Table 3: Thermal Analysis Data for this compound-Containing Polymers

| Polymer System | TGA (5% Weight Loss) | DSC (Glass Transition, Tg) | Atmosphere | Reference(s) |

| This compound-containing phthalonitrile polymer | 482–497°C | 290–325°C | Air | [2] |

| This compound-containing phthalonitrile polymer | 519–526°C | 290–325°C | Nitrogen | [2] |

Note: Data presented is for polymers containing a this compound moiety, indicating the high thermal stability of the core structure.

Experimental Protocol for Thermal Analysis (TGA/DSC)

Objective: To characterize the thermal stability and phase transitions of this compound.

Instruments:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

DSC Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Cool the sample at a controlled rate.

-

Reheat the sample to observe the glass transition (if any) and melting behavior.

-

Record the heat flow as a function of temperature.

Workflow for Thermal Analysis:

Caption: Experimental workflow for TGA and DSC analysis.

Melt Processing

With a melting point of approximately 236-238 °C, this compound can be processed from the melt. However, its tendency to crystallize upon cooling needs to be considered. For applications requiring an amorphous state, rapid cooling (vitrification) may be necessary. Melt processing techniques could include:

-

Melt Casting: Melting this compound and casting it into a mold.

-

Melt Spinning: Although more common for polymers, if this compound exhibits appropriate melt viscosity and stability, it could potentially be drawn into fibers.

Thin Film Deposition

For applications in organic electronics, the deposition of high-quality thin films of this compound is essential. Physical Vapor Deposition (PVD) is a suitable technique for this purpose.

General Protocol for Physical Vapor Deposition (PVD):

-

A substrate is placed in a high-vacuum chamber.

-

This compound is placed in a crucible (evaporation source) within the chamber.

-

The crucible is heated, causing the this compound to sublime or evaporate.

-

The vaporized molecules travel through the vacuum and deposit onto the cooler substrate, forming a thin film.

-

The thickness of the film can be controlled by the deposition time and the temperature of the source.

Crystal Growth

Single crystals of this compound are often required for fundamental studies of its properties. The slow evaporation method is a common and effective technique for growing high-quality single crystals.

General Protocol for Crystal Growth by Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., benzene, toluene).

-

Filter the solution to remove any dust or particulate matter.

-

Place the solution in a clean container (e.g., a vial or beaker) and cover it loosely (e.g., with parafilm pierced with a few small holes).

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Application in Drug Delivery

A significant application of this compound is as a core for the synthesis of star-shaped polymers used in drug delivery systems.[3][4] These systems can be engineered to respond to specific stimuli, such as the lower pH of a tumor microenvironment, to trigger the release of an encapsulated drug.

pH-Responsive Drug Release Mechanism

The general mechanism for pH-responsive drug release from this compound-cored star polymers involves the protonation of specific functional groups on the polymer arms in an acidic environment. This leads to a change in the polymer's conformation and the release of the drug.

Signaling Pathway for pH-Responsive Drug Release:

Caption: Mechanism of pH-responsive drug release.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Novel Tetraphenylsilane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel tetraphenylsilane compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows, designed to assist researchers in the synthesis and analysis of these versatile molecules.

Introduction

This compound (TPS) and its derivatives are a class of organosilicon compounds with a unique tetrahedral structure that imparts valuable properties such as thermal stability, amorphous film-forming ability, and tunable electronic characteristics.[1][2] These features make them promising candidates for a wide range of applications, including organic electronics, advanced lithography, and as building blocks for complex supramolecular structures.[2][3][4] Accurate spectroscopic characterization is paramount for confirming the synthesis of novel TPS derivatives and understanding their structure-property relationships. This guide focuses on the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ²⁹Si).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A wider spectral width is typically required compared to ¹H NMR.

-

-

²⁹Si NMR Acquisition:

-

Acquire a proton-decoupled ²⁹Si NMR spectrum.

-

Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans and a longer relaxation delay are often necessary.

-

Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Data Presentation: NMR Spectroscopic Data

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Description |

| This compound | ²⁹Si | - | -14.4 | Typical for tetraarylsilanes.[5] |

| (4-Bromophenyl)dimethyl(phenyl)silane | ¹H | CDCl₃ | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H) | Aromatic and methyl protons.[6] |

| ¹³C | CDCl₃ | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5 | Aromatic and methyl carbons.[6] | |

| ²⁹Si | CDCl₃ | -7.49 | Silicon signal.[6] | |

| TPSi-Boc₁₀₀% | ¹H | DMSO-d₆ | 1.48, 1.47 (broad singlets, t-Boc protons), 8.04-7.40 (series of singlets, phenyl protons) | Protons of the t-Boc protecting groups and the phenyl rings.[2] |

| Partially protected TPSi-Bocₓ | ¹H | DMSO-d₆ | 10.00, 9.94 (new protons) | Assigned to the unprotected hydroxyl groups.[2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of novel this compound compounds. High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

For techniques like Electron Ionization (EI), a solid probe may be used for direct sample introduction.

-

-

Instrumentation and Ionization:

-

Choose an appropriate ionization technique based on the sample's properties. Common methods include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns.[5]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for large molecules and polymers.

-

-

The analysis is typically performed on a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.[1][4]

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For HR-MS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).

-

Compare the experimentally determined exact mass with the calculated theoretical mass for the proposed molecular formula.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Data Presentation: Mass Spectrometry Data

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula |

| This compound | EI | 336.0 | 336.13 | C₂₄H₂₀Si |

| (4-Bromophenyl)dimethyl(phenyl)silane | EI | 290.0 | 290.01 | C₁₄H₁₅BrSi |

| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate | ESI | 335.1438 ([M+Na]⁺) | 335.1438 | C₁₉H₂₄NaO₂Si |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a quick and effective method to confirm the presence of specific bonds and the success of chemical modifications.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Films: Thin films of the compound can be cast on an IR-transparent substrate (e.g., silicon wafer) for analysis.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/substrate.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups.

-

Compare the spectrum of the product with that of the starting materials to confirm the reaction.

-

Data Presentation: FT-IR Characteristic Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Si-Phenyl | ~1430, ~1115 | Si-C stretching and phenyl ring vibrations. |

| C-H (aromatic) | 3100-3000 | Stretching vibrations. |

| C=C (aromatic) | 1600-1450 | Ring stretching vibrations. |

| Si-O-Si | 1100-1000 | Strong, broad absorption, characteristic of siloxanes.[7][8] |

| Si-OH | 3700-3200 (broad), 950-810 | O-H stretching (hydrogen-bonded) and Si-O stretching.[9] |

| C=O (ester, e.g., in t-Boc) | ~1760 | Stretching vibration. |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration, often observed upon deprotection of hydroxyl groups.[4][10] |

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of this compound compounds. These techniques are particularly useful for compounds designed for optoelectronic applications.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., tetrahydrofuran (THF), dichloromethane, or hexane).

-

The concentration should be adjusted to have an absorbance in the range of 0.1-1.0 for UV-Vis measurements to ensure linearity according to the Beer-Lambert law. For fluorescence, even lower concentrations are often required to avoid inner filter effects.

-

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λₘₐₓ.

-

Record the emission spectrum.

-

To determine the fluorescence quantum yield (Φբ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

-

-

Data Analysis:

-

Determine the λₘₐₓ from the UV-Vis spectrum.

-

Determine the wavelength of maximum emission (λₑₘ) from the fluorescence spectrum.

-

Calculate the Stokes shift (the difference between λₘₐₓ and λₑₘ).

-

Calculate the quantum yield relative to the standard.

-

Data Presentation: Photophysical Properties

Specific quantitative data for novel this compound compounds is highly dependent on the specific chromophores and functional groups attached to the core. The table below provides a general framework for presenting such data.

| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φբ) |

| Novel TPS Derivative 1 | THF | e.g., 350 | e.g., 450 | 100 | e.g., 0.85 |

| Novel TPS Derivative 2 | CH₂Cl₂ | e.g., 365 | e.g., 480 | 115 | e.g., 0.60 |

Visualizations

General Workflow for Spectroscopic Characterization

Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel this compound compounds.

Logical Relationship for Structural Confirmation

Caption: Logical flow for confirming the structure of a novel this compound compound using combined spectroscopic data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactivity of the Silicon Center in Tetraphenylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylsilane (Si(C₆H₅)₄), a sterically hindered and thermally stable organosilicon compound, has long been considered relatively inert. However, the silicon center possesses a latent reactivity that can be exploited under specific conditions, making it a valuable precursor in organic synthesis, materials science, and potentially in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the silicon center in this compound, focusing on nucleophilic and electrophilic attacks. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers.

Introduction

This compound is a white, crystalline solid characterized by a tetrahedral silicon atom bonded to four phenyl groups. Its high thermal stability and resistance to many chemical reagents are attributed to the strong silicon-carbon bonds and the steric shielding provided by the bulky phenyl substituents.[1] Nevertheless, the silicon atom can act as an electrophilic center, and the Si-C bond can be susceptible to cleavage under certain nucleophilic and electrophilic conditions. Understanding and controlling these reactions are crucial for the targeted synthesis of functionalized organosilanes and the development of silicon-based molecular architectures.

Reactivity of the Silicon Center

The reactivity of the silicon center in this compound is primarily dictated by its ability to expand its coordination sphere and the polarization of the Si-C bond. Nucleophilic attack at the silicon atom and electrophilic attack leading to Si-C bond cleavage are the two principal modes of reaction.

Nucleophilic Attack at the Silicon Center

While sterically hindered, the silicon atom in this compound can be attacked by strong nucleophiles, particularly organolithium reagents. These reactions are thought to proceed through a pentacoordinate silicon intermediate.[2] The formation of such hypervalent silicon species is a key feature of nucleophilic substitution at silicon.

A proposed general mechanism for nucleophilic attack involves the association of the nucleophile with the silicon center to form a trigonal bipyramidal intermediate. Subsequent rearrangement and departure of a leaving group (in this case, a phenyl anion, which would be highly reactive and likely protonated by the solvent or another proton source) would lead to substitution. However, due to the strength of the Si-C bond, these reactions often require forcing conditions and can lead to complex product mixtures.

Logical Workflow for Nucleophilic Substitution at Silicon

Caption: Generalized pathway for nucleophilic substitution at the silicon center of this compound.

Electrophilic Cleavage of the Si-C Bond

The silicon-phenyl bond in this compound can be cleaved by strong electrophiles, most notably protons from strong acids. This reaction, known as protodesilylation, is a characteristic reaction of arylsilanes. The mechanism is believed to involve the protonation of the ipso-carbon of a phenyl ring, leading to a Wheland-type intermediate, followed by the departure of the silyl group.

The stability of the Si-C bond in arylsilanes towards acid-catalyzed cleavage is influenced by the electronic nature of the aromatic ring and the reaction conditions.[3] Theoretical studies have been conducted to predict the stability of Si-C bonds in various organosilane precursors under acidic and basic conditions.[4]

Quantitative Data

While kinetic data for the reactions of this compound itself is scarce in the literature, quantitative information can be gleaned from the synthesis of its derivatives, which inherently involves the reactivity of the parent molecule.

Table 1: Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Yield (%) | Analytical Data | Reference |

| Tetrakis(4-bromophenyl)silane | 3,4-dimethoxyphenylboronic acid | Tetrakis(4-(3,4-dimethoxyphenyl)phenyl)silane | 87 | ¹H NMR, HR-MS | [ACS Omega, 2023] |

| Tetrakis(4-iodophenyl)silane | - | Tetrakis(4-bromophenyl)silane | - | - | [5] |

Experimental Protocols

The following protocols are representative examples of how the reactivity of the silicon center in this compound and its derivatives can be explored.

Protocol 1: Synthesis of a this compound Derivative via Suzuki Coupling

This protocol, adapted from the synthesis of a this compound-based molecular glass resist, demonstrates a reaction occurring at the phenyl rings, which is a common strategy for functionalizing this compound. [ACS Omega, 2023]

Experimental Workflow for Suzuki Coupling of a this compound Derivative

Caption: Step-by-step workflow for the synthesis of a functionalized this compound.

Materials:

-

Tetrakis(4-bromophenyl)silane

-

3,4-dimethoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Toluene, Ethanol, Water (degassed)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve tetrakis(4-bromophenyl)silane and 3,4-dimethoxyphenylboronic acid in a mixture of toluene, ethanol, and water.

-

Add potassium carbonate as the base.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Protodesilylation of an Arylsilane (General Procedure)

This protocol is a generalized procedure for the cleavage of a Si-C(aryl) bond, based on the principles of protodesilylation.[1]

Materials:

-

An arylsilane (e.g., this compound)

-

A strong protic acid (e.g., trifluoroacetic acid, sulfuric acid)

-

An appropriate solvent (e.g., chloroform, dichloromethane)

Procedure:

-

Dissolve the arylsilane in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the strong acid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified period (this will vary depending on the substrate and acid strength).

-

Monitor the reaction by TLC or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the desilylated aromatic compound (e.g., benzene).

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over a suitable drying agent.

-

Remove the solvent to yield the crude product, which can be further purified if necessary.

Conclusion